Isoxicam - 34552-84-6

Isoxicam

Catalog Number: EVT-270121
CAS Number: 34552-84-6
Molecular Formula: C14H13N3O5S
Molecular Weight: 335.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isoxicam, chemically known as 4-hydroxy-2-methyl-N-(5-methyl-3-isoxazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a synthetic organic compound belonging to the oxicam class of nonsteroidal anti-inflammatory drugs (NSAIDs) []. Isoxicam is a subject of scientific research due to its potent anti-inflammatory properties and its interactions with biological systems. Studies explore its metabolic fate, interactions with other drugs, and effects on various cellular processes.

Future Directions
  • Exploration of Isoxicam's potential therapeutic benefits beyond its anti-inflammatory properties. This could include studies on its effects on cartilage regeneration, bone metabolism, and its potential role in cancer therapy, as suggested by preliminary studies [].

Phenytoin

Compound Description: Phenytoin is an anticonvulsant medication primarily used to control seizures. It is a highly protein-bound drug and undergoes extensive metabolism in the liver. []Relevance: While not structurally related to Isoxicam, phenytoin's interaction with Isoxicam was investigated, revealing an impact on Isoxicam's pharmacokinetic properties. Specifically, co-administration of phenytoin was found to increase the absorption rate and bioavailability of Isoxicam. []

Acetylsalicylic Acid (Aspirin)

Compound Description: Acetylsalicylic acid, commonly known as Aspirin, is a salicylate drug widely used as an analgesic, antipyretic, and anti-inflammatory medication. [, , ] Relevance: Acetylsalicylic Acid was found to interact with Isoxicam by decreasing its plasma protein binding, peak plasma concentration, and area under the curve (AUC). This interaction is attributed to competitive displacement of Isoxicam from albumin binding sites by Acetylsalicylic Acid. [, ] Furthermore, combining Aspirin with Isoxicam did not demonstrate an additive anti-inflammatory effect, suggesting potential interference of Aspirin with Isoxicam's anti-inflammatory properties. []

Indomethacin

Compound Description: Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to reduce fever, pain, stiffness, and swelling. It is a potent inhibitor of cyclooxygenase (COX) enzymes. [, , , , ] Relevance: Indomethacin serves as a reference compound in several studies comparing its efficacy, tolerability, and pharmacokinetic profile with Isoxicam. While both compounds belong to the NSAID class and target COX enzymes, their potency and side effect profiles differ. For instance, Isoxicam has been generally shown to be better tolerated than Indomethacin, exhibiting a lower incidence of gastrointestinal side effects. [, , ] Additionally, similar to Acetylsalicylic Acid, the combination of aspirin with Isoxicam did not show an additive anti-inflammatory effect, mirroring the interaction observed between Aspirin and Indomethacin. []

Ketoprofen

Compound Description: Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects. It works by reducing hormones that cause pain and swelling in the body. [, ]Relevance: Ketoprofen was compared with Isoxicam in a clinical trial involving patients with ankylosing spondylitis. The study found that while both drugs led to clinical improvements, Isoxicam generally demonstrated superior efficacy in reducing pain and was preferred by both patients and physicians. []

Hydroxymethylisoxicam

Compound Description: Hydroxymethylisoxicam is a major metabolite of Isoxicam formed by hydroxylation of the methyl group on the isoxazole ring. []Relevance: This metabolite is a product of Isoxicam's metabolism and is considered a major pathway for the drug's elimination. [] Its presence in various species highlights the conserved metabolic pathway of Isoxicam.

Oxoacetic Acid Metabolite

Compound Description: The Oxoacetic Acid metabolite is formed by the opening of the benzothiazine ring in Isoxicam, followed by the hydrolytic cleavage of the C-3 to N-2 bond. This metabolite represents a significant portion of the excreted Isoxicam dose in rats. [] Relevance: This metabolite highlights a specific metabolic pathway of Isoxicam, showcasing the breakdown of the benzothiazine ring. Although a major metabolite in rats, its significance in humans might differ.

N-Methylsaccharin

Compound Description: N-methylsaccharin is a metabolite of Isoxicam formed through the oxidative scission of the benzothiazine ring at carbon atom 3. [, ]Relevance: This metabolite reveals an alternative metabolic pathway for Isoxicam, different from the hydroxylation pathway. Its formation suggests a direct oxidative cleavage of the benzothiazine ring. [, ]

Open-Ring Sulfonamide Metabolite

Compound Description: The open-ring sulfonamide metabolite is a product of Isoxicam metabolism, arising from the direct oxidative scission of the benzothiazine ring at carbon atom 3. [, ]Relevance: This metabolite further supports the existence of an oxidative pathway for Isoxicam metabolism, leading to the cleavage of the benzothiazine ring and the formation of specific metabolites like the open-ring sulfonamide. [, ]

Saccharin

Compound Description: Saccharin is a metabolite of Isoxicam, likely formed through the further metabolism of N-methylsaccharin. []Relevance: This metabolite likely represents a secondary metabolic pathway for Isoxicam, where N-methylsaccharin undergoes further transformation to form Saccharin. []

Overview

Isoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, primarily used for the treatment of pain and inflammation associated with various conditions such as arthritis. It exhibits analgesic, anti-inflammatory, and antipyretic properties. The compound is characterized by its unique chemical structure, which contributes to its pharmacological effects. Isoxicam is often utilized in clinical settings for its efficacy in managing chronic pain and inflammatory disorders.

Source and Classification

Isoxicam is classified as a non-steroidal anti-inflammatory drug and is part of the oxycodone derivatives. It is derived from 4-hydroxy-N-isoxazolyl-2H-1,2-benzothiazine. The compound can be sourced from various pharmaceutical manufacturers and is available in different formulations for clinical use. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name: 4-hydroxy-N-(5-isoxazolyl)-2H-1,2-benzothiazine-3-carboxamide.

Synthesis Analysis

Methods

The synthesis of isoxicam involves several methods, with catalytic hydrogenation being one prominent approach. A typical synthetic route includes the reduction of 3-nitrobenzoic acid to form the corresponding amine, followed by cyclization with appropriate reagents to yield isoxicam.

Technical Details

  1. Catalytic Hydrogenation: This method employs catalysts such as palladium or platinum to facilitate the reduction of nitro groups.
  2. Cyclization Reactions: Various cyclization methods are utilized to form the benzothiazine ring, which is crucial for the biological activity of isoxicam.
  3. Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate pure isoxicam.
Molecular Structure Analysis

Structure

Isoxicam's molecular formula is C13_{13}H10_{10}N2_{2}O3_{3}S, and it has a molecular weight of approximately 270.29 g/mol. The structure features an isoxazole ring fused with a benzothiazine moiety.

Data

  • Molecular Geometry: The compound exhibits a planar structure due to resonance stabilization.
  • Functional Groups: Key functional groups include hydroxyl (-OH), amide (-C(=O)NH-), and isoxazole.
Chemical Reactions Analysis

Reactions

Isoxicam undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Acid-Base Reactions: Isoxicam can act as both an acid and a base due to its functional groups.
  2. Hydrolysis: The amide bond in isoxicam can undergo hydrolysis under acidic or basic conditions.
  3. Complexation: Isoxicam can form metal complexes, which may enhance its pharmacological properties.

Technical Details

The reactivity of isoxicam can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reaction progress and product formation.

Mechanism of Action

Isoxicam exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—compounds that mediate inflammation and pain.

Process

  1. Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, isoxicam reduces the levels of pro-inflammatory prostaglandins.
  2. Reduction of Inflammatory Response: This inhibition leads to decreased inflammation and pain relief in affected tissues.

Data

Studies have shown that isoxicam has a higher selectivity for COX-2 over COX-1, which may contribute to its favorable safety profile compared to traditional NSAIDs.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Isoxicam typically appears as a white crystalline powder.
  • Solubility: It exhibits moderate solubility in water and organic solvents like ethanol.

Chemical Properties

  • Melting Point: The melting point ranges from 150°C to 155°C.
  • Stability: Isoxicam is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Spectroscopic techniques such as Infrared (IR) spectroscopy and Ultraviolet-visible (UV-Vis) spectroscopy are commonly used to characterize the physical properties of isoxicam, confirming the presence of specific functional groups.

Applications

Isoxicam has several scientific uses beyond its primary role as an anti-inflammatory agent:

  1. Pharmaceutical Research: It serves as a reference standard in analytical chemistry for quantifying related compounds in biological samples.
  2. Formulation Development: Isoxicam's properties are studied in developing new formulations aimed at improving bioavailability and therapeutic efficacy.
  3. Metal Complex Studies: Research into metal complexes of isoxicam explores potential enhancements in biological activity and therapeutic applications.
Introduction to Isoxicam

Historical Context and Development of Oxicam Derivatives

The discovery of Isoxicam is intrinsically linked to Pfizer's systematic research program in the 1960s-1970s, spearheaded by Lombardino, aimed at identifying potent, long-acting NSAIDs devoid of the carboxylic acid moiety common to agents like aspirin or indomethacin [1]. Carboxylic acid-containing NSAIDs were known for relatively short plasma half-lives due to rapid glucuronidation and elimination, a limitation for chronic conditions like arthritis [1]. Initial leads explored by Pfizer included 2-aryl-1,3-indandiones and related structures, but these often exhibited undesired anticoagulant activity or suboptimal pharmacokinetics [1].

The pivotal shift occurred with the exploration of the 1,2-benzothiazine 1,1-dioxide scaffold. Leveraging the Gabriel-Colman rearrangement of saccharin-derived precursors (specifically, 3-oxo-1,2-benzisothiazoline-2-acetic acid methyl ester 1,1-dioxide), Lombardino's team established a robust synthetic route to 4-hydroxy-2H-1,2-benzothiazine-3-carboxylates [1] [2]. Subsequent N-alkylation at the 2-position and conversion of the ester to carboxamides yielded the first oxicams. CP-14304, an early carboxamide derivative, was a direct precursor. Systematic isosteric replacement of the carboxamide moiety within this scaffold led to the identification of piroxicam (introduced in 1982), followed by other analogues including isoxicam, tenoxicam, and meloxicam [1] [10].

Isoxicam emerged during this intensive period of oxicam development in the late 1970s/early 1980s. It was positioned as a potential successor offering anti-inflammatory efficacy comparable to existing NSAIDs. However, post-marketing surveillance revealed an association with severe and sometimes fatal Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), leading to its global withdrawal from the market in the mid-1980s [7] [10]. This event highlighted the critical impact of individual structural variations within the oxicam class on adverse event profiles, even among closely related analogues.

Table 1: Key Oxicam Derivatives and Structural Features

Compound NameR1 (2-position)R2 (3-carboxamide substituent)Status/Note
IsoxicamMethyl5-Methylisoxazol-3-ylWithdrawn
PiroxicamMethylPyridin-2-ylMarketed
TenoxicamMethyl2-Methylthiazol-5-yl (or thienothiazine)Marketed (some regions)
Meloxicam5-Methylthiazol-2-yl5-Methylthiazol-2-yl*Marketed (COX-2 preferential)
LornoxicamChloro-substituent on pyridinePyridin-2-yl (chlorinated)Marketed

Note: Meloxicam has the heterocycle at both the 2-position and the carboxamide. [1] [5] [10]

Table 2: Milestones in Oxicam Research Involving Isoxicam

PeriodMilestoneSignificance
Early 1970sDiscovery & Synthesis of Oxicam core (Pfizer)Established benzothiazine dioxide as viable NSAID scaffold without carboxylic acid
1975First reports of Isoxicam's anti-inflammatory properties [9]Demonstrated efficacy in experimental inflammation models
Early 1980sMarket Introduction of IsoxicamJoined piroxicam as early oxicam NSAIDs
1984Detailed Metabolic Disposition Studies [3]Elucidated species differences in metabolism (hydroxymethyl major human metabolite)
Mid-1980sWithdrawal of IsoxicamDue to association with severe cutaneous reactions (SJS/TEN)
Post-WithdrawalContinued use in membrane interaction studies [8]Serves as model compound for oxicam-biomembrane interaction research

Structural Classification Within the 1,2-Benzothiazine 1,1-Dioxide Family

Isoxicam belongs to the 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxide subclass of enolic acid NSAIDs. Its defining structural features are:

  • The 1,2-Benzothiazine 1,1-Dioxide Core: This consists of a benzene ring fused to a six-membered heterocyclic ring containing nitrogen (position 2) and sulfur (position 1). The sulfur bears two oxygen atoms in a sulfone configuration (S=O2). This core provides the characteristic enolizable 4-hydroxy group [1] [5] [10].
  • N2-Alkyl Substitution: Isoxicam possesses a methyl group (-CH3) attached to the nitrogen atom at position 2 of the benzothiazine ring. This alkylation is crucial for biological activity [1].
  • C3-Carboxamide Group: The carboxamide (-CONH-) at position 3 links the benzothiazine core to a heteroaromatic ring system. In Isoxicam, this heterocycle is a 5-methylisoxazol-3-yl group [5]. This specific heterocyclic substitution differentiates Isoxicam structurally from other major oxicams like piroxicam (2-pyridyl) or tenoxicam (2-methylthiazol-5-yl or thienothiazine) [1] [10].

A critical physicochemical property of Isoxicam, shared with other 4-hydroxy-benzothiazine dioxides, is its ability to undergo prototropic tautomerism. The molecule can exist in several forms, primarily the 4-hydroxy tautomer (lactam form) and the 4-keto tautomer (lactim form), alongside potential zwitterionic forms depending on the environment (pH, solvent polarity) [8] [10]. This tautomerism significantly influences its solubility, partition coefficient (log P), and interaction with biological membranes and target proteins like COX [8]. While less acidic than carboxylic acid NSAIDs, the enolic 4-OH group (pKa ~5.3 for related oxicams) allows for some ionization in physiological environments, impacting distribution and protein binding [1].

Compared to its progenitor piroxicam, the replacement of the pyridyl ring with the smaller, more lipophilic 5-methylisoxazolyl group in Isoxicam altered its electronic distribution and physicochemical behavior, contributing to its distinct pharmacokinetic (long half-life across species [3] [6]) and unfortunately, its adverse reaction profile.

Role in NSAID Pharmacological Research

Despite its clinical withdrawal, Isoxicam has served as a valuable tool compound in pharmacological research, contributing insights in several key areas:

  • Mechanism of COX Inhibition and Unique Binding Pose: Studies on oxicams, including Isoxicam, revealed their distinct mode of binding within the cyclooxygenase (COX) active site compared to carboxylic acid-containing NSAIDs. Crystallographic and mechanistic studies (primarily with piroxicam but applicable to the class) showed that oxicams bind deeper in the COX channel [1]. Key interactions involve:
  • Hydrogen bonding between the 4-hydroxyl group of the oxicam and the Ser-530 residue of COX.
  • Coordination via two water molecules forming a bridge between the oxicam and other polar residues (Arg-120, Tyr-355) within the channel.
  • A conformational change involving rotation of Leu-531, opening a unique sub-pocket not utilized by other NSAIDs [1].This novel binding pose provided a structural rationale for the SAR observed within the oxicam series and differentiated their inhibition mechanism from other NSAID classes.
  • Investigations into Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition: Research identified that certain oxicam derivatives could inhibit mPGES-1, the inducible enzyme primarily responsible for producing the pro-inflammatory prostaglandin E2 (PGE2) during inflammation, downstream of COX-2 [1]. While specific potent inhibitors were developed from the oxicam template (e.g., derivatives like PSTC4), studies involving core oxicams like Isoxicam helped establish the benzothiazine scaffold as a starting point for developing novel anti-inflammatory agents targeting mPGES-1, potentially offering improved safety profiles over COX inhibitors [1].

  • Drug Interaction Studies (Pharmacodynamic): Research using Isoxicam contributed to understanding potential pharmacodynamic interactions between NSAIDs. Unlike arylacetic acid derivatives (e.g., indomethacin, ibuprofen), whose anti-inflammatory activity in the adjuvant-induced polyarthritis rat model was significantly reduced by concomitant aspirin administration, Isoxicam's anti-arthritic effects were not antagonized by aspirin or D-propoxyphene in the same model [9]. This suggested differences in the precise mechanisms or sites of action, or potentially differential effects on prostaglandin synthesis pathways, between the oxicam and arylacetic acid structural classes.

  • Model Compound for Membrane Interaction Studies: The interaction of NSAIDs with biological membranes is recognized as potentially relevant to their absorption, distribution, toxicity (e.g., GI mucosal damage), and even pharmacological activity beyond COX inhibition. Isoxicam, alongside other oxicams, has been used in biophysical studies employing artificial membrane models (e.g., DPPC, DMPC liposomes) using techniques like differential scanning calorimetry (DSC) and fluorescence spectroscopy [8]. These studies demonstrated that oxicams, including Isoxicam, intercalate into lipid bilayers, locate near the polar/apolar membrane interface, and can alter membrane fluidity and phase transition properties [8]. Such interactions could influence drug bioavailability, cellular uptake, and effects on membrane-associated proteins or processes.

Properties

CAS Number

34552-84-6

Product Name

Isoxicam

IUPAC Name

4-hydroxy-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

InChI

InChI=1S/C14H13N3O5S/c1-8-7-11(16-22-8)15-14(19)12-13(18)9-5-3-4-6-10(9)23(20,21)17(12)2/h3-7,18H,1-2H3,(H,15,16,19)

InChI Key

YYUAYBYLJSNDCX-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Isoxicam; W 8495; W-8495; W8495; BRN 0577221.

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.